molecular formula C14H19BrO3 B1305591 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone CAS No. 40786-20-7

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone

Cat. No. B1305591
CAS RN: 40786-20-7
M. Wt: 315.2 g/mol
InChI Key: DRGBHKZRLWJAOU-UHFFFAOYSA-N
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Patent
US04714774

Procedure details

A mixture of 2,4-dihydroxy-3-propylacetophenone (2.7 g), 1,3-dibromopropane (2.8 ml) and potassium carbonate (1.9 g) in acetone (50 ml) was refluxed for 3 hours. Insoluble materials were filtered off, and the filtrate was concentrated. The resulting syrup was purified by means of a silica gel flash chromatography (chloroform-hexane=1:1) to give 3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl bromide (2.9 g) as colorless and transparent syrup.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][C:4]1[C:9]([OH:10])=[C:8]([C:11]([CH3:13])=[O:12])[CH:7]=[CH:6][C:5]=1[OH:14].[Br:15][CH2:16][CH2:17][CH2:18]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:11]([C:8]1[CH:7]=[CH:6][C:5]([O:14][CH2:18][CH2:17][CH2:16][Br:15])=[C:4]([CH2:3][CH2:2][CH3:1])[C:9]=1[OH:10])(=[O:12])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CCCC1=C(C=CC(=C1O)C(=O)C)O
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting syrup was purified by means of a silica gel flash chromatography (chloroform-hexane=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(OCCCBr)C=C1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.